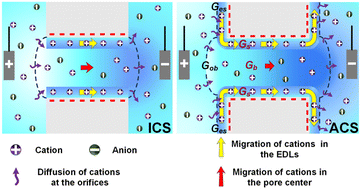Modulation mechanism of ionic transport through short nanopores by charged exterior surfaces†
Nanoscale Pub Date: 2023-10-26 DOI: 10.1039/D3NR04467J
Abstract
Short nanopores have various applications in biosensing, desalination, and energy conversion. Here, the modulation of ionic transport by charged exterior surfaces is investigated through simulations with sub-200 nm long nanopores under applied voltages. Detailed analysis of the ionic current, electric field strength, and fluid flow inside and outside nanopores reveals that charged exterior surfaces can increase ionic conductance by increasing both the concentration and migration speed of charge carriers. The electric double layers near charged exterior surfaces provide an ion pool and an additional passageway for counterions, which lead to enhanced exterior surface conductance and ionic concentrations at pore entrances and inside the nanopores. We also report that charges on the membrane surfaces increase the electric field strength inside nanopores. The effective width of a ring with surface charges placed at pore entrances (Lcs) is considered as well by studying the dependence of the current on Lcs. We find a linear relationship between the effective Lcs and the surface charge density and voltage, and an inverse relationship between the geometrical pore length and salt concentration. Our results elucidate the modulation mechanism of ionic transport through short nanopores by charged exterior surfaces, which is important for the design and fabrication of porous membranes.


Recommended Literature
- [1] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [2] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [3] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [4] Back cover
- [5] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [6] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [7] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [8] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [9] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [10] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1076-07-9
-
CAS no.: 107016-79-5









